N-(3-methoxy-4-nitrophenyl)azetidin-3-amine
Overview
Description
N-(3-methoxy-4-nitrophenyl)azetidin-3-amine is a heterocyclic compound featuring an azetidine ring, which is a four-membered nitrogen-containing ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of scaling up organic synthesis reactions, such as optimizing reaction conditions and using continuous flow reactors, can be applied.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxy-4-nitrophenyl)azetidin-3-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine derivative.
Reduction: Formation of the corresponding amine.
Substitution: Introduction of various functional groups in place of the methoxy group.
Scientific Research Applications
N-(3-methoxy-4-nitrophenyl)azetidin-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential use in drug discovery and development due to its unique structural features.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-methoxy-4-nitrophenyl)azetidin-3-amine involves its interaction with molecular targets through its functional groups. The azetidine ring can participate in various chemical reactions, and the nitro and methoxy groups can undergo transformations that modulate the compound’s biological activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(4-ethoxyphenyl)azetidin-2-one: Another azetidine derivative with different substituents.
Azetidine-3-carboxylic acid: A simple azetidine derivative used in organic synthesis.
N-(4-methoxyphenyl)azetidin-3-amine: Similar structure with a different substitution pattern.
Uniqueness
N-(3-methoxy-4-nitrophenyl)azetidin-3-amine is unique due to the presence of both a methoxy and a nitro group on the phenyl ring, which provides distinct reactivity and potential biological activity compared to other azetidine derivatives.
Properties
IUPAC Name |
N-(3-methoxy-4-nitrophenyl)azetidin-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c1-16-10-4-7(12-8-5-11-6-8)2-3-9(10)13(14)15/h2-4,8,11-12H,5-6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNLWBUDBOMHMCB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC2CNC2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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